Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate
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Overview
Description
Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate is a chemical compound with the molecular formula C8H12N2O3S . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of carbamates like this compound often involves amination or rearrangement . A common method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of this compound has been investigated using X-ray diffraction . The bond lengths in the compound are comparable with those found in similar compounds .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo ester hydrolysis, likely by the action of the carboxylesterase enzyme CES1 .Scientific Research Applications
Isomorphous Crystal Structures
Tert-butyl carbamates, including tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate, have been studied for their isomorphous crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of a family of compounds that form bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis and Chemical Reactions
Tert-butyl carbamates have been utilized in various synthesis reactions. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate was prepared and utilized in Diels‐Alder reactions, highlighting the compound's role in organic synthesis (Padwa et al., 2003).
Crystallography and Molecular Structure
Research on carbamate derivatives, including tert-butyl carbamates, has provided insights into their crystallographic and molecular structures. Studies have analyzed how molecules in these compounds are linked via hydrogen bonds, forming three-dimensional architectures (Das et al., 2016).
Photoredox-Catalyzed Reactions
Tert-butyl carbamates have been used in photoredox-catalyzed reactions. For instance, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a new pathway for assembling 3-aminochromones (Wang et al., 2022).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate involves the reaction of tert-butyl carbamate with 2-aminothiophenol followed by oxidation and cyclization to form the final product.", "Starting Materials": [ "Tert-butyl carbamate", "2-aminothiophenol", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: Tert-butyl carbamate is reacted with 2-aminothiophenol in the presence of a suitable solvent and a base catalyst (e.g. triethylamine) to form the intermediate tert-butyl (2-aminophenyl)carbamate.", "Step 2: The intermediate is then oxidized using an oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite) to form the corresponding nitroso compound.", "Step 3: The nitroso compound is then cyclized in the presence of a suitable acid catalyst (e.g. acetic acid) to form the final product, Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate." ] } | |
CAS No. |
879324-03-5 |
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2,3)13-7(12)10-6-9-5(11)4-14-6/h4H2,1-3H3,(H,9,10,11,12) |
InChI Key |
VWXXXOWXBIHOHV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C\1/NC(=O)CS1 |
SMILES |
CC(C)(C)OC(=O)N=C1NC(=O)CS1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C1NC(=O)CS1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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